molecular formula C8H12N2O3S2 B2769704 N-[2-(thiophene-2-sulfonamido)ethyl]acetamide CAS No. 440639-50-9

N-[2-(thiophene-2-sulfonamido)ethyl]acetamide

Cat. No.: B2769704
CAS No.: 440639-50-9
M. Wt: 248.32
InChI Key: GSMKKNPLZFZVJM-UHFFFAOYSA-N
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Description

N-[2-(thiophene-2-sulfonamido)ethyl]acetamide is a chemical compound with the molecular formula C8H12N2O3S2 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a thienylsulfonyl group attached to an aminoethyl chain, which is further connected to an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophene-2-sulfonamido)ethyl]acetamide typically involves the reaction of 2-thienylsulfonyl chloride with ethylenediamine, followed by acetylation of the resulting intermediate. The reaction conditions usually require a solvent such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophene-2-sulfonamido)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aminoethyl compounds .

Scientific Research Applications

N-[2-(thiophene-2-sulfonamido)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(thiophene-2-sulfonamido)ethyl]acetamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienylsulfonyl group provides unique reactivity, while the aminoethyl chain allows for versatile modifications and interactions .

Properties

IUPAC Name

N-[2-(thiophen-2-ylsulfonylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S2/c1-7(11)9-4-5-10-15(12,13)8-3-2-6-14-8/h2-3,6,10H,4-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMKKNPLZFZVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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